molecular formula C11H8N3O6- B1310102 (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate CAS No. 304481-86-5

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate

Cat. No.: B1310102
CAS No.: 304481-86-5
M. Wt: 278.2 g/mol
InChI Key: ADRBOUHHCXLSOZ-AATRIKPKSA-M
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Description

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate is an organic compound characterized by the presence of a nitrobenzoyl group attached to a hydrazinyl moiety, which is further connected to a but-2-enoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate typically involves the following steps:

    Formation of the hydrazinyl intermediate: The reaction begins with the condensation of 4-nitrobenzoyl chloride with hydrazine hydrate under controlled conditions to form 4-nitrobenzoyl hydrazine.

    Coupling with but-2-enoate: The hydrazinyl intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazinyl moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of (E)-4-[2-(4-aminobenzoyl)hydrazinyl]-4-oxobut-2-enoate.

    Substitution: Formation of substituted hydrazinyl derivatives.

    Oxidation: Formation of hydrazine oxides or related compounds.

Scientific Research Applications

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinyl moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-[2-(4-aminobenzoyl)hydrazinyl]-4-oxobut-2-enoate: A reduced form of the compound with an amino group instead of a nitro group.

    4-[2-(4-nitrobenzoyl)hydrazinyl]butanoic acid: A structurally similar compound with a butanoic acid moiety instead of a but-2-enoate.

Uniqueness

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrobenzoyl and a hydrazinyl group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6/c15-9(5-6-10(16)17)12-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-6H,(H,12,15)(H,13,18)(H,16,17)/p-1/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRBOUHHCXLSOZ-AATRIKPKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C=CC(=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)NNC(=O)/C=C/C(=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N3O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420627
Record name AC1NVJSC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304481-86-5
Record name AC1NVJSC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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